molecular formula C₂₃H₂₅N₉O₅ B1140216 7-Cyanomethotrexate Dimethyl Ester CAS No. 112163-39-0

7-Cyanomethotrexate Dimethyl Ester

Cat. No.: B1140216
CAS No.: 112163-39-0
M. Wt: 507.5
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Preparation Methods

The preparation of 7-Cyanomethotrexate Dimethyl Ester involves synthetic routes that include the esterification of Methotrexate intermediates. The specific reaction conditions and industrial production methods are typically proprietary and may vary between manufacturers. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

7-Cyanomethotrexate Dimethyl Ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7-Cyanomethotrexate Dimethyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Cyanomethotrexate Dimethyl Ester involves its interaction with specific molecular targets and pathways. As an intermediate in the production of Methotrexate metabolites, it is believed to exert its effects through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective in the treatment of certain cancers .

Comparison with Similar Compounds

7-Cyanomethotrexate Dimethyl Ester is similar to other Methotrexate intermediates, such as:

The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Methotrexate metabolites, which makes it valuable for research and development purposes .

Properties

IUPAC Name

dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAPFQSSXNBBQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112191
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112163-39-0
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112163-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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